5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the quinolinone family, which is characterized by a quinoline core structure with various substituents. The presence of methoxy and propoxy groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with substituted benzaldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy and propoxy groups contribute to its ability to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone: This compound lacks one methoxy group compared to 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-10-27-16-9-7-6-8-13(16)14-11-18(23)22-15-12-17(24-2)20(25-3)21(26-4)19(14)15/h6-9,12,14H,5,10-11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQNMBSMSXBXKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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